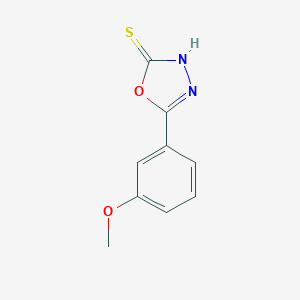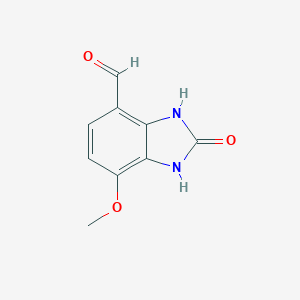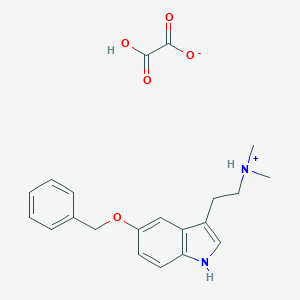![molecular formula C42H36N4O B010601 4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline CAS No. 104989-09-5](/img/structure/B10601.png)
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAO, and it belongs to the family of oxadiazole-based compounds.
Wirkmechanismus
The mechanism of action of MPAO is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby preventing the growth and proliferation of cancer cells and other disease-causing organisms.
Biochemische Und Physiologische Effekte
MPAO has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to the death of cancer cells and other disease-causing organisms. MPAO has also been found to have antioxidant properties, which can help protect the body against oxidative stress and other forms of damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPAO in lab experiments is its potential to inhibit the growth of cancer cells and other disease-causing organisms. This makes it a valuable tool for studying the mechanisms of cancer and other diseases. However, one of the limitations of using MPAO in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of MPAO in humans.
Zukünftige Richtungen
There are several future directions for the study of MPAO. One area of research is the development of new drugs based on MPAO. Another area of research is the study of MPAO's potential use in the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of MPAO in humans.
Synthesemethoden
The synthesis of MPAO involves the reaction of 4-methyl-N-(4-methylphenyl)aniline with 4-nitrophenylhydrazine to form 4-methyl-N-[4-(4-nitrophenyl)hydrazinyl]aniline. This intermediate is then reacted with 5-(4-(4-methyl-N-(4-methylphenyl)anilino)phenyl)-1,3,4-oxadiazol-2-amine to form MPAO.
Wissenschaftliche Forschungsanwendungen
MPAO has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. MPAO has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
104989-09-5 |
|---|---|
Produktname |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline |
Molekularformel |
C42H36N4O |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C42H36N4O/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)39-25-13-33(14-26-39)41-43-44-42(47-41)34-15-27-40(28-16-34)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
InChI-Schlüssel |
PMGNLZYIMYOMOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)




